molecular formula C8H13NO2 B13849823 N-Methyl Norscopine-d3

N-Methyl Norscopine-d3

Cat. No.: B13849823
M. Wt: 158.21 g/mol
InChI Key: FIMXSEMBHGTNKT-BERCTUEYSA-N
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Description

N-Methyl Norscopine-d3 is a deuterated analog of N-Methyl Norscopine, which is an intermediate in the synthesis of various pharmacologically active compounds. This compound is particularly significant in the synthesis of Scopine Di(2-thienylglycolate)-D3, a labeled analog of Scopine Di(2-thienylglycolate), which is a precursor to Tiotropium Bromide. The molecular formula of this compound is C8H10D3NO2, and it has a molecular weight of 158.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Norscopine-d3 typically involves the methylation of Norscopine with deuterated methylating agents. One common method is the reductive N-methylation of nitro compounds, which involves the reduction of nitro groups to amines followed by methylation . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, and deuterated methyl iodide as the methylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for hydrogenation and large-scale methylation setups. The purity and yield of the product are critical, and therefore, the process is optimized to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl Norscopine-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the precursor can be reduced to an amine using hydrogen gas and a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Methylating Agents: Deuterated methyl iodide.

Major Products Formed

The major products formed from these reactions include various deuterated analogs of pharmacologically active compounds, such as Scopine Di(2-thienylglycolate)-D3.

Scientific Research Applications

N-Methyl Norscopine-d3 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a labeled compound in biological studies to trace metabolic pathways.

    Medicine: It is an intermediate in the synthesis of drugs like Tiotropium Bromide, which is used to treat chronic obstructive pulmonary disease.

    Industry: It is used in the production of various pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-Methyl Norscopine-d3 is primarily related to its role as an intermediate in drug synthesis. It does not have a direct pharmacological effect but contributes to the formation of active compounds. For instance, in the synthesis of Tiotropium Bromide, it helps in forming the active moiety that binds to muscarinic receptors in the lungs, leading to bronchodilation.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl Norscopine: The non-deuterated analog with similar chemical properties but different isotopic composition.

    Scopine Di(2-thienylglycolate): A related compound used in the synthesis of Tiotropium Bromide.

    N-Methyl-d3-formamide: Another deuterated compound used in various chemical syntheses.

Uniqueness

N-Methyl Norscopine-d3 is unique due to its deuterated nature, which makes it valuable in studies involving isotopic labeling. This property allows researchers to trace the compound in metabolic studies and understand the pharmacokinetics of the drugs synthesized from it.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

158.21 g/mol

IUPAC Name

(1R,2R,4S,5S)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol

InChI

InChI=1S/C8H13NO2/c1-9-5-2-4(10)3-6(9)8-7(5)11-8/h4-8,10H,2-3H2,1H3/t4?,5-,6+,7-,8+/i1D3

InChI Key

FIMXSEMBHGTNKT-BERCTUEYSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O

Canonical SMILES

CN1C2CC(CC1C3C2O3)O

Origin of Product

United States

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